molecular formula C13H9N3O5 B11712437 2-nitro-N-(2-nitrophenyl)benzamide CAS No. 54559-21-6

2-nitro-N-(2-nitrophenyl)benzamide

Cat. No.: B11712437
CAS No.: 54559-21-6
M. Wt: 287.23 g/mol
InChI Key: KXUPUZCOAILKJF-UHFFFAOYSA-N
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Description

2-Nitro-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9N3O5 It is a member of the benzamide family, characterized by the presence of nitro groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the reaction of 2-nitrobenzoyl chloride with 2-nitroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dry toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-amino-N-(2-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

2-Nitro-N-(2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and amide functional groups. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzamide: Similar structure but lacks the additional nitro group on the phenyl ring.

    N-(2-Nitrophenyl)benzamide: Similar structure but lacks the nitro group on the benzamide ring.

    2,4-Dinitrobenzamide: Contains two nitro groups on the benzamide ring.

Uniqueness

2-Nitro-N-(2-nitrophenyl)benzamide is unique due to the presence of nitro groups on both the benzamide and phenyl rings. This dual substitution pattern can lead to distinct chemical reactivity and biological activity compared to other benzamide derivatives.

Properties

CAS No.

54559-21-6

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

2-nitro-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C13H9N3O5/c17-13(9-5-1-3-7-11(9)15(18)19)14-10-6-2-4-8-12(10)16(20)21/h1-8H,(H,14,17)

InChI Key

KXUPUZCOAILKJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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